2-Fluoro-1-pyridin-2-yl-ethanone
Overview
Description
“2-Fluoro-1-pyridin-2-yl-ethanone” is a chemical compound with the CAS Number: 80458-99-7 . It has a molecular weight of 139.13 . The IUPAC name for this compound is 2-fluoro-1-(pyridin-2-yl)ethanone . It is stored at a temperature of 4°C and is available in the form of a powder .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent literature . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6FNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 139.13 .Scientific Research Applications
Synthesis of Fluorophore-based Nicotinonitriles
A study by Hussein et al. (2019) developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. The synthesis involved a multicomponent domino reaction strategy, resulting in compounds with significant blue-green fluorescence emission, potentially applicable in materials science and other fields due to their pronounced emission spectra (Hussein, El Guesmi, & Ahmed, 2019).
Voriconazole Synthesis
Butters et al. (2001) explored the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The study focused on the diastereocontrol in the addition of a metalloethyl-pyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, indicating the compound's role in the synthesis of pharmaceutical agents (Butters et al., 2001).
Synthesis of Pyrazolopyridines
Almansa et al. (2008) investigated the reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone with 3-aminopyrazole, leading to the development of a new three-component coupling for synthesizing pyrazolopyridines and other pyrido fused systems. This process is notable for its versatility and potential in creating combinatorial libraries, with scaffold decoration achievable in a single step (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).
Synthesis of Oxadiazole Derivatives
Salimon, Salih, and Hussien (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and examined its antimicrobial activity. The study found that cyclization of the hydrazide acid group into a 1,3,4-oxadiazole nucleus enhanced antimicrobial activity, indicating potential applications in antimicrobial research (Salimon, Salih, & Hussien, 2011).
Synthesis and Characterization of Metal Complexes
Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and prepared a series of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, coordinating with iron(II) and cobalt(II) dichloride to form complexes. These complexes were found to have good catalytic activities for ethylene reactivity, indicating potential applications in catalysis (Sun et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for “2-Fluoro-1-pyridin-2-yl-ethanone” are not mentioned in the available literature, compounds with similar structures have been studied for their potential therapeutic applications . These studies suggest that there is ongoing interest in the development of novel drugs based on these structures.
Properties
IUPAC Name |
2-fluoro-1-pyridin-2-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLJELNDITYNEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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